molecular formula C20H18BrN5O B5556827 N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5556827
M. Wt: 424.3 g/mol
InChI Key: CPYWJXISUMETOK-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules such as this one may involve multi-step organic reactions. Analogous compounds, such as those containing triazole rings, are often synthesized through methods like the Williamson synthesis, reductive amination, amine formylation, and cyclization processes (Dongyue Xin, 2003). The specific synthesis of this compound would likely require carefully chosen conditions and reagents to successfully link the indole and bromophenoxy components with the triazol-amine structure.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its complex arrangement of rings and substituents. Triazole derivatives, for example, have been studied for their structural characteristics using various analytical techniques, including IR, NMR, and mass spectrometry (Abdullah M. Asiri, Salman A. Khan, M. Rasul, 2010). These methods would provide detailed information about the bonding, functional groups, and overall geometry of the molecule.

Chemical Reactions and Properties

The presence of multiple functional groups in this compound suggests a variety of chemical reactivities. For instance, the triazole moiety is known for participating in coordination with metal ions and can act as a ligand in complex formation (K. Sancak et al., 2007). The bromophenoxy and indole components could also undergo various organic transformations, including nucleophilic substitutions and electrophilic aromatic substitutions.

Scientific Research Applications

Tautomerism and Intramolecular Hydrogen Bonding

Research into similar compounds has shown that Schiff bases, including those derived from indole and triazole, exhibit intriguing tautomerism and intramolecular hydrogen bonding characteristics. These properties are crucial for understanding the chemical behavior and stability of these compounds in various solvents and could inform their application in catalysis or as ligands in coordination chemistry (Nazır et al., 2000).

Synthesis and Chemical Reactivity

The synthesis of triazole derivatives, such as ethyl 4 (2-phenoxyethyl) 1,2,4 triazol 3 one, demonstrates the versatility of triazole chemistry for creating novel compounds. These synthetic routes, including reductive amination and cyclization, can be applied to design and synthesize derivatives of N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine for various research applications, such as developing new pharmaceuticals or materials (Xin, 2003).

properties

IUPAC Name

(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O/c1-15-19(12-24-25-13-22-23-14-25)18-4-2-3-5-20(18)26(15)10-11-27-17-8-6-16(21)7-9-17/h2-9,12-14H,10-11H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYWJXISUMETOK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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